![molecular formula C21H19FN2O4S B3464583 N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3464583.png)
N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting hypoxia-inducible factor prolyl hydroxylase, which leads to the stabilization of hypoxia-inducible factor (HIF). HIF is a transcription factor that regulates the expression of genes involved in various cellular processes, including erythropoiesis, angiogenesis, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to increase erythropoietin production, which can help treat anemia. Additionally, this compound has been shown to improve kidney function in patients with chronic kidney disease. In cancer research, this compound has been shown to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for hypoxia-inducible factor prolyl hydroxylase, which allows for the selective inhibition of HIF. However, a limitation of using this compound is its potential off-target effects, which can lead to unintended consequences.
Zukünftige Richtungen
There are several potential future directions for the research on N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research could focus on the development of more potent and selective HIF prolyl hydroxylase inhibitors. Additionally, the therapeutic potential of this compound in other diseases, such as ischemic heart disease and stroke, could be explored. Finally, the safety and efficacy of this compound in clinical trials could be further investigated.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various diseases, including anemia, chronic kidney disease, and cancer. In preclinical studies, this compound has been shown to increase erythropoietin production, which can help treat anemia. Additionally, this compound has been shown to improve kidney function in patients with chronic kidney disease. In cancer research, this compound has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-19-13-11-18(12-14-19)24(29(26,27)20-5-3-2-4-6-20)15-21(25)23-17-9-7-16(22)8-10-17/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZFKTWRAOBXCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.